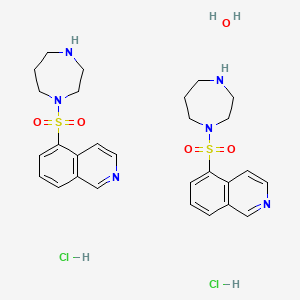

Fasudil hydrochloride hydrate

Description

Structure

3D Structure of Parent

Properties

IUPAC Name |

5-(1,4-diazepan-1-ylsulfonyl)isoquinoline;hydrate;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C14H17N3O2S.2ClH.H2O/c2*18-20(19,17-9-2-6-15-8-10-17)14-4-1-3-12-11-16-7-5-13(12)14;;;/h2*1,3-5,7,11,15H,2,6,8-10H2;2*1H;1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AACOJGPCMIDLEY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCN(C1)S(=O)(=O)C2=CC=CC3=C2C=CN=C3.C1CNCCN(C1)S(=O)(=O)C2=CC=CC3=C2C=CN=C3.O.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H38Cl2N6O5S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80171929 | |

| Record name | Fasudil hydrochloride hydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80171929 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

673.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

186694-02-0 | |

| Record name | Fasudil hydrochloride hydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0186694020 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fasudil hydrochloride hydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80171929 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | FASUDIL HYDROCHLORIDE HEMIHYDRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LI4L0R5Y7T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Molecular and Cellular Mechanisms of Fasudil Hydrochloride Hydrate Action in Preclinical Models

Direct Inhibition of Rho-Kinase Isoforms (ROCK1 and ROCK2)

The principal molecular action of Fasudil (B1672074) is the direct inhibition of the two main isoforms of Rho-kinase: ROCK1 and ROCK2. patsnap.com These serine/threonine kinases are downstream effectors of the small GTPase RhoA and play crucial roles in signal transduction and molecular switching that regulate various cellular activities, including endothelial cell permeability. spandidos-publications.comfrontiersin.org

Fasudil functions as a nonspecific inhibitor of ROCK1 and ROCK2. medchemexpress.commedchemexpress.com It also demonstrates inhibitory effects on other protein kinases, though to a lesser extent. medchemexpress.commedchemexpress.com The inhibitory constant (Ki) for ROCK1 is 0.33 μM, and the half-maximal inhibitory concentration (IC50) for ROCK2 is 0.158 μM. medchemexpress.commedchemexpress.com For comparison, its IC50 values for other kinases such as protein kinase A (PKA) and protein kinase C (PKC) are significantly higher, at 4.58 μM and 12.30 μM respectively, indicating a relative selectivity for ROCK. medchemexpress.commedchemexpress.com Hydroxyfasudil, an active metabolite of Fasudil, is a more specific ROCK inhibitor with IC50 values of 0.73 μM for ROCK1 and 0.72 μM for ROCK2. selleckchem.com

| Target Kinase | Inhibitory Value (Fasudil) | Value Type |

|---|---|---|

| ROCK1 | 0.33 μM | Ki |

| ROCK2 | 0.158 μM | IC50 |

| PKA | 4.58 μM | IC50 |

| PKC | 12.30 μM | IC50 |

| PKG | 1.650 μM | IC50 |

By inhibiting ROCK, Fasudil influences the phosphorylation and activity of several downstream effector proteins, which in turn affects a variety of fundamental cellular processes. frontiersin.org

A primary effect of ROCK inhibition by Fasudil is the regulation of smooth muscle contraction. patsnap.com ROCK normally promotes muscle contraction by phosphorylating and thereby inhibiting Myosin Light Chain Phosphatase (MLCP). patsnap.com This leads to an increase in the phosphorylation of the regulatory Myosin Light Chain (MLC), which causes smooth muscle to contract. patsnap.com Fasudil's inhibition of ROCK prevents the inactivation of MLCP, allowing the phosphatase to dephosphorylate MLC and promote smooth muscle relaxation. patsnap.com This mechanism is a key contributor to the vasodilatory effects of Fasudil. patsnap.compatsnap.com In spastic radial arteries, Fasudil has been shown to markedly decrease the phosphorylation of both MYPT1 and myosin light chain. nih.govmerckmillipore.com

ROCK also governs actin cytoskeleton dynamics through the LIM-kinase (LIMK) and cofilin pathway. oncotarget.comnih.gov ROCK activates LIMK1, which then phosphorylates and inactivates cofilin, an actin-depolymerizing protein. oncotarget.comsinobiological.comnih.gov This inactivation leads to the accumulation of filamentous actin (F-actin) and the formation of stress fibers. frontiersin.org Fasudil, by inhibiting ROCK, prevents LIMK activation, leading to decreased phosphorylation of cofilin. oncotarget.comnih.gov Active cofilin can then promote the disassembly of actin filaments, resulting in reduced stress fiber formation and alterations in cell morphology and motility. oncotarget.comnih.gov Studies have shown that Fasudil treatment significantly reduces the expression of LIMK1 and phosphorylated cofilin in human urethral scar fibroblasts. nih.gov

ROCK directly phosphorylates the Myosin Phosphatase Targeting Subunit 1 (MYPT1), which is the regulatory subunit of MLCP. nih.govmerckmillipore.comfrontiersin.org This phosphorylation inhibits the activity of MLCP. frontiersin.org Fasudil's inhibition of ROCK prevents this phosphorylation, thereby maintaining the activity of MLCP. nih.govmerckmillipore.com This deinhibition of MLCP is a critical step that leads to the dephosphorylation of MLC and subsequent reduction in actomyosin (B1167339) contractility and vasodilation. nih.govmerckmillipore.com The phosphorylation level of MYPT-1 can indirectly reflect the activity of ROCK. spandidos-publications.com

Impact on Downstream Signaling Pathway Components

Modulation of Fundamental Cellular Processes by Fasudil Hydrochloride Hydrate (B1144303)

The inhibition of the Rho/ROCK pathway by Fasudil has demonstrated significant effects on a range of fundamental cellular processes in preclinical models.

Cell Adhesion and Migration: By inhibiting ROCK, Fasudil can impact cellular adhesion and motility. patsnap.com It has been shown to inhibit cell spreading and the formation of stress fibers. medchemexpress.commedchemexpress.com In human urethral scar fibroblasts, Fasudil inhibited cell proliferation and migration. nih.gov

Apoptosis: Fasudil has been shown to induce apoptosis in certain cell types. nih.gov For instance, it significantly induced apoptosis of fibroblasts stimulated by TGF-β1. nih.gov In models of myocardial ischemia/reperfusion injury, Fasudil was found to inhibit apoptosis. nih.gov

Cell Proliferation: Preclinical studies have shown that Fasudil can suppress cell growth. medchemexpress.commedchemexpress.com In human pluripotent stem cells, Fasudil was found to promote cell growth and prevent apoptosis of dissociated cells. plos.org

Neurite Outgrowth and Differentiation: In neural stem cells, Fasudil has been found to promote neurite outgrowth and differentiation in a time- and dose-dependent manner. karger.com This effect is thought to be mediated by the modulation of Notch signaling. karger.com

Cytoskeletal Organization: As a ROCK inhibitor, Fasudil plays a crucial role in regulating the organization of the cytoskeleton. patsnap.com This includes inhibiting the formation of stress fibers and affecting actin dynamics. medchemexpress.commedchemexpress.com

Actin Cytoskeleton Dynamics and Organization

Fasudil hydrochloride hydrate fundamentally influences actin cytoskeleton dynamics and organization primarily through its inhibition of ROCK. patsnap.comnih.gov ROCK is a key regulator of actin filament stabilization and the generation of actin-myosin contractility. nih.gov It achieves this by phosphorylating several downstream targets, including myosin light chain (MLC) and LIM kinases. nih.govnih.gov

In preclinical models, treatment with fasudil leads to the disruption and fracture of actin stress fibers. aacrjournals.org This effect is a direct consequence of ROCK inhibition, which is crucial for maintaining the integrity of cytoskeletal actin filaments. aacrjournals.org By inhibiting ROCK, fasudil prevents the phosphorylation of MLC, promoting the relaxation of smooth muscle. patsnap.com Furthermore, fasudil has been shown to reverse the activation of the RhoA/Rho kinase pathway, which is essential for regulating cytoskeletal structure. nih.gov In models of kainic acid-induced neurite injury, fasudil pretreatment effectively reversed the depolymerization of actin filaments. nih.gov

Cell Migration and Adhesion

The modulation of cell migration and adhesion is a significant aspect of this compound's mechanism of action. patsnap.com By inhibiting ROCK, fasudil impacts the regulation of focal adhesions and the reorganization of the actin cytoskeleton, which are critical for cell motility. patsnap.com

Preclinical studies have consistently demonstrated that fasudil inhibits cell migration in various cell types. In human urethral scar fibroblasts, fasudil significantly reduced cell migration in a dose-dependent manner, both with and without stimulation by transforming growth factor-β1 (TGF-β1). nih.gov Similarly, in a mouse melanoma model, fasudil was shown to prevent cell migration in vitro. aacrjournals.org The inhibitory effect of fasudil on migration has also been observed in retinal microglial cells, where it was found to suppress lipopolysaccharide (LPS)-induced migration. molvis.org This inhibition is linked to the disruption of the cellular machinery required for forward propulsion, including the breakdown of the extracellular matrix by matrix metalloproteinases (MMPs). molvis.org

Cell Proliferation and Differentiation

This compound exerts significant effects on cell proliferation and differentiation across various preclinical models. nih.govtocris.com Its primary mechanism involves the inhibition of the Rho/ROCK signaling pathway, which is a crucial regulator of cell growth. nih.gov

In studies using human fibroblasts derived from urethral scars, fasudil was found to inhibit cell proliferation in a dose- and time-dependent manner. nih.gov This anti-proliferative effect was more pronounced in the presence of TGF-β1, a known promoter of fibroblast proliferation. nih.gov Similarly, fasudil has been shown to inhibit the proliferation of vascular smooth muscle cells and suppresses high glucose-induced proliferation of rat cardiac fibroblasts. nih.govtocris.com Beyond its anti-proliferative effects, fasudil also influences cell differentiation. It has been shown to improve adipocyte differentiation and induce osteoblastic differentiation of stromal cells. a2bchem.comstemcell.com

Apoptosis and Cell Survival Pathways

This compound has demonstrated a dual role in regulating apoptosis and cell survival pathways, with its effects being highly context- and cell-type-dependent. iiarjournals.org The inhibition of the Rho/ROCK pathway by fasudil is a key determinant of these effects. nih.govfrontiersin.org

In several preclinical models, fasudil has been shown to induce apoptosis. For instance, in human urethral scar fibroblasts, higher concentrations of fasudil significantly increased the rate of apoptosis. nih.govnih.gov It also induces apoptosis in glioblastoma cells. tocris.com Conversely, fasudil has also been reported to have neuroprotective properties by reducing neuronal apoptosis. patsnap.com In models of myocardial ischemia/reperfusion injury, fasudil has been shown to inhibit apoptosis, contributing to its cardioprotective effects. nih.govfrontiersin.org This neuroprotective and cardioprotective activity is mediated by the activation of cell survival pathways. scispace.com

Autophagy Regulation

The role of this compound in the regulation of autophagy is an emerging area of research. While direct and extensive studies are somewhat limited, existing evidence suggests a potential link between fasudil's inhibition of the Rho/ROCK pathway and the modulation of autophagic processes. The ROCK signaling pathway has been implicated in various cellular functions that can intersect with autophagy, such as cytoskeletal organization and cell stress responses.

Some research points towards fasudil's involvement in cellular processes that are closely tied to autophagy. For instance, its ability to modulate cellular stress responses and survival pathways could indirectly influence autophagic activity as a cellular defense mechanism. nih.govfrontiersin.org Further investigation is needed to fully elucidate the direct molecular mechanisms by which fasudil regulates autophagy in different preclinical models.

Modulation of Gene Expression

This compound has been shown to modulate the expression of a variety of genes, primarily through its inhibitory action on the Rho/ROCK signaling pathway. This pathway is known to influence transcriptional regulation. nih.gov

In preclinical studies, fasudil treatment has been associated with changes in the expression of genes involved in inflammation, fibrosis, and angiogenesis. For example, in a model of retinal microglial cell migration, fasudil was found to reduce the expression of matrix metalloproteinase-2 (MMP-2) and MMP-9, enzymes crucial for cell motility. molvis.org In human urethral scar fibroblasts, fasudil significantly decreased the protein expression of α-smooth muscle actin (α-SMA), collagen I, and collagen III, key markers of fibrosis. nih.gov Furthermore, in a mouse melanoma model, fasudil was found to inhibit the expression of RhoA and its downstream effectors, ROCK1 and ROCK2, at both the mRNA and protein levels. aacrjournals.org Some studies also suggest that fasudil can modulate the NRF2 signaling pathway, a master regulator of the anti-oxidant response, although this effect may be cell-type specific. acs.org

Multifaceted Effects of this compound on Intracellular Signaling Cascades

This compound exerts its therapeutic effects by modulating a complex network of intracellular signaling cascades, with the inhibition of the RhoA/ROCK pathway being the central mechanism. patsnap.comnih.gov This primary action triggers a cascade of downstream effects on various signaling molecules and pathways, leading to its diverse pharmacological activities observed in preclinical models.

The inhibition of ROCK by fasudil directly impacts the phosphorylation status of numerous downstream targets. Key among these are Myosin Light Chain (MLC) and Myosin Light Chain Phosphatase (MLCP), leading to smooth muscle relaxation. patsnap.com It also affects LIM kinase and cofilin, which are critical for actin cytoskeleton dynamics. nih.gov

Beyond the immediate downstream targets of ROCK, fasudil has been shown to influence several other major signaling pathways:

MAPK Signaling Pathways: Fasudil has been demonstrated to suppress the phosphorylation of p38 MAPK, a crucial pathway for microglia cell migration. molvis.org It has also been shown to inhibit the phosphorylation of ERK1/2 and JNK in certain contexts. medchemexpress.com

STAT-3 and NLRP-3 Pathway: In a rat model of sepsis-induced acute kidney injury, fasudil was found to protect the kidneys by suppressing the STAT-3 and NLRP-3 pathways. mdpi.com

PI3K/Akt Pathway: The neuroprotective effects of fasudil are partly attributed to the activation of the PI3K/Akt signaling pathway, which promotes cell survival. molvis.org

AMPK Pathway: In skeletal muscle cells, fasudil has been shown to activate AMPK, a key regulator of cellular energy metabolism. researchgate.net

The following table summarizes the key signaling pathways affected by this compound in various preclinical models:

| Signaling Pathway | Effect of Fasudil | Preclinical Model System | Research Finding |

| RhoA/ROCK | Inhibition | Multiple models including vascular smooth muscle, fibroblasts, neurons | Central mechanism of action, leading to downstream effects on cytoskeleton, migration, and proliferation. patsnap.comnih.govnih.gov |

| p38-MAPK | Inhibition | Retinal microglial cells | Suppression of LPS-induced cell migration. molvis.org |

| ERK1/2 | Inhibition | Human pulmonary artery smooth muscle cells | Suppression of 5-hydroxytryptamine-induced proliferation. iiarjournals.org |

| JNK | Inhibition | Rat model of myocardial ischemia | Attenuation of mitochondrial-nuclear translocation of AIF. medchemexpress.com |

| STAT-3 | Suppression | Rat model of sepsis-induced acute kidney injury | Alleviation of kidney tissue damage. mdpi.com |

| NLRP-3 | Suppression | Rat model of sepsis-induced acute kidney injury | Reduction of tubular necrosis and interstitial inflammation. mdpi.com |

| PI3K/Akt | Activation | Models of neuroprotection | Promotion of cell survival. molvis.org |

| AMPK | Activation | C2C12 myotubes | Increased AMPK phosphorylation. researchgate.net |

| NRF2 | Modulation | Lymphoblasts | Cell-type specific induction of the NRF2 antioxidant response. acs.org |

Mitogen-Activated Protein Kinase (MAPK) Pathways (p38, JNK, ERK)

Fasudil has been shown to modulate the three main components of the Mitogen-Activated Protein Kinase (MAPK) pathway: p38 MAPK, c-Jun N-terminal kinase (JNK), and extracellular signal-regulated kinases (ERK). In a transgenic mouse model of Alzheimer's disease, fasudil treatment effectively inhibited the activation of p38, JNK, and ERK. termedia.pl This suggests that fasudil may exert its neuroprotective effects by downregulating the MAPK signaling pathway. termedia.pl

In a rat model of heart failure, fasudil was found to suppress the activation of JNK and the translocation of ERK. lktlabs.com Similarly, in a model of excessive endurance exercise-induced cardiac remodeling, fasudil treatment lowered the expression of hypertrophy-related pathways including p38 and JNK MAPK. nih.gov

Furthermore, in a study using retinal microglial cells, fasudil was observed to reduce the level of phosphorylated p38-MAPK in a concentration-dependent manner, without affecting the levels of phosphorylated ERK1/2 or JNK. molvis.org This indicates a degree of selectivity in its modulation of MAPK pathways depending on the cellular context. In a spinal cord trauma model, fasudil treatment significantly decreased the activation of phospho-ERK and phospho-JNK. nih.gov

Table 1: Effects of Fasudil on MAPK Pathways in Preclinical Models

| Model | Pathway Component | Effect of Fasudil | Reference |

|---|---|---|---|

| Alzheimer's Disease (APP/PS1 transgenic mice) | p38, JNK, ERK | Inhibition of activation | termedia.pl |

| Heart Failure (Isoproterenol-induced in rats) | JNK, ERK | Decreased activation and translocation | lktlabs.com |

| Excessive Exercise-Induced Cardiac Remodeling (rats) | p38, JNK | Lowered expression | nih.gov |

| Retinal Microglial Cells (LPS-stimulated) | p-p38-MAPK | Reduced levels | molvis.org |

| Spinal Cord Trauma (mice) | p-ERK, p-JNK | Decreased activation | nih.gov |

NF-κB Signaling Pathway Modulation

Fasudil has been shown to modulate the Nuclear Factor-kappa B (NF-κB) signaling pathway, a key regulator of inflammation. In animal models of experimental autoimmune encephalitis, fasudil decreased the production of NF-κB. lktlabs.com Similarly, in a mouse model of Alzheimer's disease, fasudil treatment led to decreased inflammatory markers in the hippocampus, including NF-κB. alzdiscovery.orgfrontiersin.org

In a model of spinal cord injury, treatment with fasudil significantly decreased the expression of NF-κB. nih.gov Furthermore, in a study on methotrexate-induced hepatotoxicity, fasudil was found to attenuate the inflammatory process by significantly reducing the upregulation of NF-κB p65. mdpi.com In microglia cell cultures, fasudil decreased NF-κB nuclear localization. alzdiscovery.org

Nrf2 Signaling Pathway Activation

Fasudil has been demonstrated to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, a critical regulator of the antioxidant response. In a transgenic mouse model of Alzheimer's disease, fasudil treatment was found to strongly activate the Nrf2 signaling pathway. termedia.pl This was evidenced by the increased expression of Nrf2 and its downstream antioxidant molecules such as heme oxygenase-1 (HO-1), NAD(P)H quinone oxidoreductase 1 (NQO1), and superoxide (B77818) dismutase (SOD2). termedia.plsemanticscholar.org

A derivative of fasudil was also shown to induce the NRF2 signature, promoting the expression of the antioxidant response enzymes HO-1 and NQO1 through a KEAP1-dependent mechanism. nih.gov

Table 2: Fasudil's Impact on Nrf2 Pathway and Downstream Molecules

| Molecule | Effect of Fasudil Treatment | Preclinical Model | Reference |

|---|---|---|---|

| Nrf2 | Increased expression/activation | Alzheimer's Disease (APP/PS1 mice) | termedia.plsemanticscholar.org |

| HO-1 | Increased expression | Alzheimer's Disease (APP/PS1 mice), Lymphoblasts | termedia.plnih.gov |

| NQO1 | Increased expression | Alzheimer's Disease (APP/PS1 mice), Lymphoblasts | termedia.plnih.gov |

| SOD2 | Increased expression | Alzheimer's Disease (APP/PS1 mice) | termedia.pl |

Glycogen Synthase Kinase 3β (GSK-3β) Activity Modulation

The interaction between fasudil and Glycogen Synthase Kinase 3β (GSK-3β) is an area of ongoing investigation. While direct, extensive studies on fasudil's modulation of GSK-3β are limited, the broader context of ROCK inhibitors and their interplay with pathways involving GSK-3β provides some insight. GSK-3β is a serine/threonine kinase involved in numerous cellular processes, and its dysregulation is implicated in various diseases. nih.govnih.gov One study noted that an alternative mechanism for regulating Nrf2 stability involves phosphorylation by GSK-3β, which can lead to Nrf2 degradation. nih.gov Given fasudil's role in activating the Nrf2 pathway, it is plausible that it may indirectly influence GSK-3β activity. Another study on fasudil derivatives tested a compound for its ability to inhibit GSK-3β, with the results being negative, suggesting that not all fasudil-related compounds directly target this kinase. acs.org

STAT-3 and NLRP-3 Pathway Inhibition

Fasudil has been shown to inhibit the Signal Transducer and Activator of Transcription 3 (STAT-3) and the NOD-like receptor protein 3 (NLRP-3) inflammasome pathways. In a rat model of sepsis-associated acute kidney injury, fasudil treatment significantly suppressed the expression of STAT-3 and NLRP-3 in renal tissues. nih.gov This inhibition was associated with reduced inflammation and oxidative stress. nih.gov

In a stroke mouse model with diabetes, fasudil treatment inhibited NLRP3 inflammasomes and their components, leading to improved cognitive function and reduced neuroinflammation. nih.gov Furthermore, in microglia cell cultures, fasudil was found to decrease the expression of NLRP3. alzdiscovery.org In a model of spinal cord trauma, fasudil treatment led to a decrease in inflammasome activation, including the expression of NOD-like receptor family, pyrin domain-containing 3. nih.gov

Toll-like Receptors (TLRs)/Myeloid Differentiation Primary Response Gene 88 (MyD88) Signaling Pathway Modulation

Fasudil has been found to modulate the Toll-like Receptor (TLR)/Myeloid Differentiation Primary Response Gene 88 (MyD88) signaling pathway. In a transgenic mouse model of Alzheimer's disease, fasudil was shown to inhibit the activation of microglia and astrocytes by downregulating the TLR4/MyD88/NF-κB pathway. frontiersin.org In animal models of experimental autoimmune encephalitis, fasudil decreased the production of toll-like receptor 4 (TLR4). lktlabs.com Furthermore, in a mouse model of unilateral critical limb ischemia, fasudil treatment was associated with the inhibition of the TLRs-NF-κB-MyD88 inflammatory cytokine axis. researchgate.net

Preclinical Investigations of Fasudil Hydrochloride Hydrate in Neurological Disorders

Neuroprotective and Neuroregenerative Effects in Neural Systems

Fasudil's mechanism of action, primarily through the inhibition of ROCK, has shown promise in preclinical models for promoting the health and recovery of neural systems. patsnap.com The ROCK signaling pathway is a key regulator of various cellular processes, and its inhibition by fasudil (B1672074) has been linked to several neuroprotective and neuroregenerative outcomes. frontiersin.org

Neurite Outgrowth and Synaptic Plasticity Enhancement

Fasudil has been shown to promote neurite outgrowth, a crucial process for neuronal development and regeneration. In vitro studies using C17.2 neural stem cells demonstrated that fasudil stimulates neurite outgrowth in a time- and dose-dependent manner. nih.gov This effect is linked to the modulation of the Notch signaling pathway. nih.gov Similarly, in primary hippocampal neurons, fasudil was found to reverse the inhibition of neurite outgrowth caused by kainic acid, an excitotoxic agent. nih.govresearchgate.net The compound also promoted the elongation of neurites in primary neurons. jefferson.edu

The promotion of neurite outgrowth by fasudil is not limited to the central nervous system. In a peripheral nerve axotomy model, fasudil hydrochloride accelerated functional regeneration, a finding consistent with the disruption of the Rho cascade. nih.gov

Interactive Table: Effect of Fasudil on Neurite Outgrowth

| Cell/Model Type | Observation | Key Findings | Reference |

| C17.2 Neural Stem Cells | Promoted neurite outgrowth | Time- and dose-dependent effect, mediated by Notch signaling | nih.gov |

| Primary Hippocampal Neurons | Reversed kainic acid-induced neurite outgrowth inhibition | Alleviated spine loss | nih.govresearchgate.net |

| Primary Neurons | Prolonged neurite length | Significant increase in neurite length compared to control | jefferson.edu |

| Peroneal Nerve Interpositional Graft Model (Rat) | Accelerated functional regeneration after axotomy | Faster recovery of peroneal functional index | nih.gov |

Neuronal Survival and Regeneration

Preclinical studies have consistently demonstrated the neuroprotective effects of fasudil, showing that it can enhance neuronal survival and promote regeneration in various models of neurological damage. By inhibiting the ROCK pathway, fasudil can mitigate neuronal apoptosis and inflammation, preserving neural tissues. patsnap.com

In a mouse model of Parkinson's disease, fasudil treatment led to a significant attenuation of dopaminergic cell loss and preserved dopaminergic terminals. oup.comfrontiersin.org Similarly, in animal models of amyotrophic lateral sclerosis (ALS), fasudil was found to decrease motor neuron loss. lktlabs.com Studies have also shown that fasudil has neuroprotective properties against ischemia-induced neuronal damage. tocris.com

The regenerative capacity of fasudil has been observed in its ability to promote neural regeneration after axotomy in the peripheral nervous system. nih.govucl.ac.uk

Interactive Table: Neuroprotective Effects of Fasudil

| Disease Model | Key Findings | Reference |

| Parkinson's Disease (MPTP model) | Attenuated dopaminergic cell loss, preserved dopaminergic terminals. | oup.comfrontiersin.org |

| Amyotrophic Lateral Sclerosis | Decreased motor neuron loss. | lktlabs.com |

| Ischemia | Exhibited neuroprotective properties against neuronal damage. | tocris.com |

| Peripheral Nerve Axotomy | Enhanced neural regeneration. | nih.govucl.ac.uk |

Blood-Brain Barrier (BBB) Integrity and Permeability Modulation

Fasudil has been shown to protect and enhance the integrity of the blood-brain barrier (BBB). In vitro studies using a BBB model composed of rat primary brain capillary endothelial cells, astrocytes, and pericytes demonstrated that fasudil increased transendothelial electrical resistance (TEER) and decreased permeability in a concentration-dependent manner. nih.gov This was associated with an increased expression of the tight junction protein claudin-5. nih.govresearchgate.net

Fasudil's protective effects on the BBB were also observed under conditions of oxygen-glucose deprivation/reoxygenation, mimicking ischemic stroke. nih.gov The compound improved BBB integrity in both monoculture and co-culture models, with a more significant effect in the presence of pericytes and astrocytes. nih.gov In a rat model of intracerebral hemorrhage, fasudil treatment reduced the disruption of the BBB. nih.gov Furthermore, in a mouse model of Alzheimer's disease, fasudil administration activated pathways related to BBB gap junctions. frontiersin.org

Interactive Table: Fasudil's Effects on the Blood-Brain Barrier

| Model | Key Findings | Reference |

| In vitro BBB model (rat primary cells) | Increased TEER, decreased permeability, increased claudin-5 expression. | nih.govresearchgate.net |

| In vitro BBB model (oxygen-glucose deprivation) | Improved BBB integrity. | nih.gov |

| Intracerebral Hemorrhage (rat model) | Reduced BBB disruption. | nih.gov |

| Alzheimer's Disease (mouse model) | Activated pathways related to BBB gap junctions. | frontiersin.org |

Regulation of Glio/Neurogenesis from Neural Stem Cells

Fasudil has been shown to influence the differentiation of neural stem cells (NSCs). In vitro studies on mouse NSCs revealed that fasudil promotes gliogenesis, the process of generating glial cells. nih.gov Specifically, it was observed to promote the differentiation of NSCs into the astroglial lineage. nih.gov This suggests that fasudil could be utilized to regulate differentiation for neural repair. nih.gov

While fasudil promoted characteristics of neurogenesis, such as changes in neural outgrowth, it ultimately led to an increase in the expression of GFAP, a marker for astrocytes, while maintaining the expression of the neural stem cell marker Sox2. nih.gov In C17.2 neural stem cells, fasudil not only stimulated neurite outgrowth but also promoted differentiation, as indicated by changes in neural and astrocytic markers. nih.gov

Enhancement of Neurotrophic Factor Expression (e.g., Glial Cell Line-Derived Neurotrophic Factor (GDNF))

Preclinical evidence indicates that fasudil can enhance the expression of neurotrophic factors, which are crucial for neuronal survival and function. In a cuprizone-induced demyelinating mouse model, fasudil was shown to enhance the expression of brain-derived neurotrophic factor (BDNF) and glial cell line-derived neurotrophic factor (GDNF). frontiersin.orgnih.gov This was associated with the promotion of myelin debris phagocytosis by microglia. nih.gov

In a mouse model of Parkinson's disease, an increase in GDNF expression was observed in microglial cells following fasudil treatment. e-century.us Furthermore, in vitro studies have shown that fasudil treatment can enhance the production of BDNF, GDNF, and neurotrophin-3 (NT-3). jefferson.edu

Experimental Models of Neurodegenerative Diseases

The therapeutic potential of fasudil has been investigated in a range of experimental models of neurodegenerative diseases, with promising results. nih.gov Its ability to inhibit ROCK, a kinase implicated in the pathology of several of these disorders, makes it a compelling candidate for further study. frontiersin.orgnih.gov

In preclinical models of Alzheimer's disease, fasudil has been shown to ameliorate memory deficits and reverse gene expression changes associated with the disease. nih.govmdpi.com For Parkinson's disease, studies have demonstrated that fasudil can protect dopaminergic neurons, improve motor function, and reduce neuroinflammation. oup.comfrontiersin.orgnih.gov In the context of amyotrophic lateral sclerosis (ALS), fasudil has been shown to prolong survival and improve motor function in animal models. frontiersin.org Clinical trials have been initiated to investigate the safety and efficacy of fasudil in patients with ALS and Parkinson's disease. frontiersin.orgclinicaltrials.govclinicaltrials.gov

Interactive Table: Fasudil in Experimental Models of Neurodegenerative Diseases

| Disease Model | Key Findings | Reference |

| Alzheimer's Disease | Ameliorated memory deficits, reversed disease-associated gene expression changes. | nih.govmdpi.com |

| Parkinson's Disease | Protected dopaminergic neurons, improved motor function, reduced neuroinflammation. | oup.comfrontiersin.orgnih.gov |

| Amyotrophic Lateral Sclerosis | Prolonged survival, improved motor function. | frontiersin.org |

| Huntington's Disease | Reversed gene expression changes associated with the disease. | mdpi.com |

| Multiple Sclerosis (EAE model) | Attenuated symptoms and progression by inhibiting neuroinflammation and promoting nerve repair. | lktlabs.comnih.gov |

Alzheimer's Disease (AD) Models

The primary pathological hallmarks of Alzheimer's disease include the extracellular deposition of amyloid-β (Aβ) peptides and the intracellular formation of neurofibrillary tangles composed of hyperphosphorylated tau protein. frontiersin.org These pathologies contribute to synaptic dysfunction, neuronal loss, and cognitive decline. Preclinical studies have explored the effects of fasudil on these key aspects of AD pathology.

Research in animal models of Alzheimer's disease has demonstrated that fasudil can influence the production and deposition of amyloid-β. The RhoA/ROCK pathway, when activated by Aβ, can increase the phosphorylation of the amyloid precursor protein (APP) by beta-site amyloid precursor protein cleaving enzyme 1 (BACE1), which in turn accelerates the production of Aβ. frontiersin.org

Studies have shown that fasudil treatment can lead to a reduction in Aβ levels. frontiersin.org In APP/PS1 transgenic mice, a model for Alzheimer's disease, administration of fasudil resulted in a decrease in Aβ deposits and a reduction in the levels of BACE. osti.govnih.gov One proposed mechanism for this effect is the inhibition of the Nogo-A/NgR/RhoA signaling pathway, which has been linked to the metabolism of β-amyloid. nih.gov By inhibiting this pathway, fasudil was found to diminish β-amyloid plaque load in APP/PS1 transgenic mice. nih.gov Furthermore, it has been suggested that the interaction between Aβ and ROCK can create a detrimental cycle that exacerbates nerve injury, which can be interrupted by inhibiting ROCK. frontiersin.org

| Model | Key Findings | Reference |

| APP/PS1 Transgenic Mice | Reduced Aβ deposition and BACE levels. | osti.govnih.gov |

| APP/PS1 Transgenic Mice | Diminished β-amyloid plaque load via inhibition of the Nogo-A/NgR/RhoA signaling pathway. | nih.gov |

| Primary AD Neurons | Reduced Aβ load. | frontiersin.org |

Hyperphosphorylation of the tau protein is another critical factor in the pathology of Alzheimer's disease, leading to the formation of neurofibrillary tangles. frontiersin.org The ROCK pathway is implicated in this process. alzdiscovery.org

Preclinical investigations have shown that fasudil can effectively reduce the phosphorylation of tau protein. In APP/PS1 transgenic mice, fasudil treatment led to a decrease in phosphorylated tau (p-tau). osti.govnih.govnih.gov Similarly, in the PS19 tau transgenic mouse model, fasudil administration resulted in a significant, dose-dependent decrease in the levels of phosphorylated tau at specific sites, such as Ser202/Thr205. nih.govnih.gov Transcriptomic analysis has suggested that fasudil may suppress tau phosphorylation by regulating the expression of cluster proteins and upregulating AKT serine/threonine protein kinase 1. frontiersin.orgfrontiersin.org Research using Alzheimer's induced pluripotent stem cell-derived neurospheroids also demonstrated that fasudil could reduce the increase of pTau at various residues. nih.gov

| Model | Key Findings | Reference |

| APP/PS1 Transgenic Mice | Decreased levels of hyper-phosphorylated tau (p-tau). | nih.gov |

| PS19 Tau Transgenic Mice | Significant, dose-dependent decrease in phosphorylated tau (pTau Ser202/Thr205). | nih.govnih.gov |

| Alzheimer's iPSC-derived neurospheroids | Reduced increase of pTau at multiple residues. | nih.gov |

| Primary AD Neurons | Reduced tau phosphorylation. | frontiersin.org |

Synaptic dysfunction and the loss of synapses are closely correlated with the cognitive decline observed in Alzheimer's disease. wiley.comfrontiersin.org Postsynaptic density protein 95 (PSD-95) is a key scaffolding protein crucial for the integrity and function of excitatory synapses. frontiersin.orgbiorxiv.org

Fasudil has been shown to have a positive impact on synaptic health in preclinical AD models. In APP/PS1 mice, treatment with fasudil led to an increase in the expression of PSD-95. osti.govnih.gov Further studies in these mice also showed an upregulation of other synapse-related proteins like synaptophysin after fasudil administration. nih.gov In a mouse model where synaptic damage was induced by acrolein, an aldehyde implicated in AD, fasudil treatment attenuated the downregulation of synaptic function proteins, including PSD-95 and Synapsin 1. wiley.com The mechanism behind these effects may involve the Wnt/β-catenin signaling pathway, which is known to be involved in synaptic integrity. researchgate.net

| Model | Key Findings | Reference |

| APP/PS1 Transgenic Mice | Increased expression of PSD-95. | osti.govnih.gov |

| APP/PS1 Transgenic Mice | Upregulation of synaptophysin and growth-associated protein 43. | nih.gov |

| Acrolein-induced Synaptic Damage Model | Attenuated the downregulation of PSD-95 and Synapsin 1. | wiley.com |

| Rat model of cognitive dysfunction | Increased number of synapses in the hippocampus. | alzdiscovery.org |

The ultimate goal of therapeutic interventions for Alzheimer's disease is to improve or at least stabilize cognitive function. Several preclinical studies have reported that fasudil can ameliorate cognitive deficits in various animal models of AD.

In APP/PS1 transgenic mice, fasudil treatment significantly improved spatial learning and memory, as assessed by the Morris water maze test. osti.govfrontiersin.org Similar improvements in cognitive function were observed in a rat model of AD induced by streptozotocin (B1681764). nih.gov In these models, fasudil was found to avert memory dysfunctions. nih.gov Furthermore, in aged rats, fasudil injections were associated with dose-dependent improvements in cognition. alzdiscovery.org The amelioration of cognitive deficits is likely a result of the combined effects of fasudil on reducing Aβ and tau pathologies, as well as protecting synapses.

| Model | Key Findings | Reference |

| APP/PS1 Transgenic Mice | Significant improvement in spatial learning and memory. | osti.govfrontiersin.org |

| Streptozotocin-induced AD Rat Model | Averted memory dysfunctions. | nih.gov |

| Aged Rat Model | Dose-dependent improvements in cognition. | alzdiscovery.org |

| 3xTG-AD Mice | Reversed gene expression changes associated with cognitive impairment. | mdpi.com |

Parkinson's Disease (PD) Models

Parkinson's disease is characterized by the progressive loss of dopaminergic neurons in the substantia nigra, leading to motor dysfunction. Preclinical studies have investigated the potential of fasudil to protect these neurons and promote their regeneration.

Research in various preclinical models of Parkinson's disease suggests that fasudil may have neuroprotective and regenerative effects on dopaminergic neurons. In models induced by toxins such as MPTP or 6-OHDA, fasudil has been shown to protect dopaminergic neurons from degeneration and enhance their survival. frontiersin.orgresearchgate.net

One study using a 6-hydroxydopamine (6-OHDA) lesion mouse model found that while fasudil did not significantly increase the number of surviving dopaminergic neurons, it did lead to increased levels of the dopamine (B1211576) metabolite 3,4-dihydroxyphenylacetic acid (DOPAC), suggesting a regenerative response in dopaminergic terminals. oup.com Other studies have reported that fasudil treatment resulted in increased striatal dopamine levels and behavioral improvements in rodent models of PD. frontiersin.org The proposed mechanisms for these effects include the inhibition of neuroinflammation and the enhancement of neuroprotective pathways. frontiersin.orgmichaeljfox.org Fasudil has also been shown to promote axonal growth and regeneration, which is crucial for restoring neuronal function. michaeljfox.org

| Model | Key Findings | Reference |

| MPTP-induced PD Model | Improved motor function by increasing the survival rate of DA cells and preserving DA termini. | researchgate.net |

| 6-OHDA Lesion Mouse Model | Increased striatal levels of DOPAC, suggesting a regenerative response. | oup.com |

| Rodent Models of PD | Increased striatal dopamine levels and behavioral improvement. | frontiersin.org |

| Preclinical Models of PD | Reduced neurodegeneration and enhanced dopamine levels. | michaeljfox.org |

Amyotrophic Lateral Sclerosis (ALS) Models

The neuroprotective properties of Fasudil hydrochloride hydrate (B1144303) have also been investigated in preclinical models of Amyotrophic Lateral Sclerosis (ALS), a progressive neurodegenerative disease that affects motor neurons.

In preclinical studies using animal models of ALS, Fasudil has been shown to promote the survival and regeneration of motor neurons. alsnewstoday.comresearchgate.netacs.org In a mouse model with a mutation in the superoxide (B77818) dismutase 1 (SOD1) gene (SOD1G93A), a common genetic cause of ALS, Fasudil treatment reduced the loss of motor neurons. nih.govnih.gov The active metabolite of Fasudil, hydroxyfasudil, was found to prevent motor neuron cell death induced by the mutant SOD1 gene in cell culture. nih.govnih.gov

The neuroprotective mechanism of Fasudil in these models involves the inhibition of ROCK activity. nih.govnih.gov This inhibition leads to a suppression of phosphorylated phosphatase and tensin homolog (PTEN) and an increase in phosphorylated Akt, a key protein in cell survival pathways. nih.govnih.gov These findings suggest that Fasudil can effectively suppress the degeneration of motor neurons in ALS models. nih.gov

Consistent with its effects on motor neuron survival, Fasudil has been demonstrated to improve motor function and extend the lifespan in preclinical ALS models. frontiersin.orgalsnewstoday.comfrontiersin.org In SOD1G93A mice, administration of Fasudil slowed the progression of the disease, leading to improved motor performance and an increased survival time. nih.govnih.govlktlabs.com These beneficial effects on motor function and survival have been independently reproduced. frontiersin.org

| Model | Key Findings | Reference |

|---|---|---|

| SOD1G93A Mouse Model | Reduced motor neuron loss, slowed disease progression, improved motor performance, and increased survival time. | nih.govnih.govfrontiersin.orglktlabs.com |

| Motor Neuron Cell Culture (NSC34) | Hydroxyfasudil (active metabolite) prevented motor neuron cell death induced by mutant SOD1. | nih.govnih.gov |

Huntington's Disease (HD) Models

The potential therapeutic application of Fasudil hydrochloride hydrate is also being explored in models of Huntington's disease (HD), another devastating neurodegenerative disorder. Research has shown that Rho-associated kinases (ROCK) are implicated in the pathogenesis of HD. nih.gov In a neurotoxicity model of neurodegeneration induced by 3-Nitropropionic acid (3-NP), which mimics some aspects of HD, ROCK inhibition by Fasudil demonstrated protective effects. nih.gov Treatment with Fasudil significantly ameliorated neurological and motor abnormalities, improved neuronal apoptosis, and mitigated severe mitochondrial dysfunctions in this model. nih.gov These findings suggest that Fasudil may hold promise as a therapeutic agent for HD by targeting key pathological mechanisms.

Modulation of Profilin Phosphorylation

In the context of Huntington's disease (HD) models, fasudil has been shown to alleviate profilin phosphorylation. frontiersin.org This is achieved by blocking the binding of huntingtin (Htt) to ROCKs. frontiersin.org The Rho/ROCK signaling pathway normally phosphorylates ROCKs at Ser137, which in turn blocks profilin phosphorylation and diminishes Htt-mediated toxicity. frontiersin.org Research in HD models has demonstrated that increased ROCK expression enhances polyQ aggregation, a hallmark of the disease, while ROCK inhibition reduces this aggregation and its associated toxicity. frontiersin.org One study found that fasudil treatment significantly inhibited the phosphorylation of profilin-1, which resulted in a partial recovery of retinal neuron dysfunction in an HD model. nih.gov

Mitigation of Mitochondrial Dysfunction and Neurotoxicity

Fasudil has demonstrated protective effects against mitochondrial dysfunction and neurotoxicity in preclinical models. In a rat model of Huntington's disease using 3-nitropropionic acid (3-NP), fasudil mitigated mitochondrial dysfunction and neurotoxicity, and inhibited neurodegeneration. frontiersin.orgnih.gov Treatment with fasudil was effective in inhibiting behavioral, biochemical, and histological changes induced by 3-NP, largely through the inhibition of ROCK activity. nih.govresearchgate.net Specifically, fasudil led to significant improvements in mitochondrial membrane potential and the activity of succinate (B1194679) dehydrogenase (SDH). nih.govresearchgate.net It also influenced the expression of proteins involved in mitochondrial health and cell survival, such as phosphorylated-Akt (p-Akt) and proliferator-activated receptor gamma coactivator 1-alpha (PGC-1α). nih.gov

Furthermore, in models of Alzheimer's disease (AD), fasudil has been shown to decrease mitochondrial dysfunction. frontiersin.org It has been reported to reverse Aβ-induced decreases in mitochondrial membrane potential. frontiersin.org In a transgenic mouse model of AD, fasudil treatment activated mitochondrial tricarboxylic acid (TCA) cycle pathways. frontiersin.org Markers of the TCA cycle that are typically down-regulated in AD brains, such as MDH2, SDHB, SUCLA2, and DLD, were significantly up-regulated following fasudil administration. frontiersin.org

Cognitive Dysfunction Models

The efficacy of this compound in improving cognitive deficits has been assessed in various animal models of cognitive impairment.

Streptozotocin-Induced Cognitive Impairment Models

In rat models where cognitive impairment is induced by intracerebroventricular (ICV) injection of streptozotocin (STZ), fasudil has shown significant neuroprotective effects. alzdiscovery.orgnih.gov Administration of fasudil averted memory dysfunctions induced by STZ, as observed in Morris water maze (MWM) and novel object recognition tests (NORT). nih.govebi.ac.uk One study found that fasudil treatment over four weeks reversed cognitive decline and increased the number of synapses in the hippocampus. alzdiscovery.org It was also shown to reverse the STZ-induced decrease in synaptophysin (SYP) expression and degeneration of synaptic structures. nih.gov The mechanism for these improvements involves the dephosphorylation and inactivation of LIMK2, which subsequently leads to the dephosphorylation and activation of cofilin, a protein crucial for synaptic structure and function. nih.gov Furthermore, fasudil was found to ameliorate STZ-induced elevations in brain oxidative stress, acetylcholinesterase (AChE) activity, and the inflammatory marker TNF-α. nih.govebi.ac.uk

Aged Rodent Models of Cognitive Decline

Studies using aged rodents have also demonstrated the potential of fasudil to combat age-related cognitive decline. In one such model, daily injections of fasudil were associated with dose-dependent improvements in cognition in aged rats. alzdiscovery.org Another study reported that fasudil improved both spatial learning and working memory in middle-aged rats. apa.org These findings suggest that fasudil holds promise as a cognitive enhancer during the aging process. apa.org

Smoke Exposure-Induced Cognitive Impairment Models

Fasudil has been investigated for its ability to alleviate cognitive impairments induced by smoke exposure in mice. nih.govnih.gov In these models, fasudil administration significantly improved spatial learning and memory deficits caused by tobacco smoke. nih.govnih.gov The protective effects of fasudil in this context are linked to its ability to suppress inflammatory responses in both the lungs and the brain, particularly the hippocampus. nih.govnih.gov It was found to inhibit the infiltration of inflammatory cells and the production of inflammatory cytokines. nih.govnih.gov Mechanistically, fasudil was shown to inhibit the increased expression of RhoA, ROCK1, ROCK2, and the phosphorylation of NF-κBp65 that accompany smoke-induced cognitive impairment. nih.govnih.gov It also regulated apoptosis-related proteins, suggesting an inhibition of the mitochondrial apoptosis pathway. nih.gov

Neuroinflammatory and Oxidative Stress Modulation in Neurological Contexts

A significant aspect of fasudil's neuroprotective profile is its ability to modulate neuroinflammation and oxidative stress. In various neurological disease models, fasudil has been shown to inhibit the release of proinflammatory cytokines and chemokines by regulating the activation of microglia. frontiersin.org For instance, in an animal model of Alzheimer's disease, fasudil decreased hippocampal inflammatory markers such as IL-1β, TNFα, and NFkB. alzdiscovery.org It also prevents the production of these inflammatory mediators in other AD models, thereby alleviating brain inflammatory damage. frontiersin.org

Fasudil also exerts potent anti-oxidative effects. In a lipopolysaccharide (LPS)-induced cognitive impairment model, fasudil was shown to mitigate behavioral impairments by inhibiting oxidative stress and inflammatory factors in the brain. nih.gov It has been found to decrease levels of malondialdehyde (MDA), a marker of lipid peroxidation, and promote the activity of superoxide dismutase (SOD), an important antioxidant enzyme. nih.govtermedia.pl In APP/PS1 mice, a model for AD, fasudil administration strengthened the antioxidant system and suppressed the oxidative stress response. termedia.pl This was evidenced by a dramatic inhibition of the elevation of MDA. termedia.pl The neuroprotective effects of fasudil are also linked to its ability to restore endothelial nitric oxide synthase (eNOS) activity and inhibit inducible nitric oxide synthase (iNOS) activity in the ischemic cortex. nih.gov

Table of Research Findings on this compound in Preclinical Neurological Models

| Model | Key Findings | References |

|---|---|---|

| Huntington's Disease (HD) | Alleviates profilin phosphorylation by blocking Htt binding to ROCKs. Mitigates mitochondrial dysfunction and neurotoxicity. | frontiersin.org, nih.gov, nih.gov |

| Streptozotocin-Induced Cognitive Impairment | Reverses cognitive decline and increases hippocampal synapses. Ameliorates oxidative stress, AChE activity, and inflammation. | alzdiscovery.org, nih.gov, ebi.ac.uk, nih.gov |

| Aged Rodent Models | Improves cognition in a dose-dependent manner. Enhances spatial learning and working memory. | alzdiscovery.org, apa.org |

| Smoke Exposure-Induced Cognitive Impairment | Improves spatial learning and memory. Suppresses inflammatory responses in the brain and lungs. | nih.gov, nih.gov |

| General Neuroinflammation & Oxidative Stress | Inhibits proinflammatory cytokines (IL-1β, TNFα, NFkB). Decreases oxidative stress markers (MDA) and increases antioxidant enzymes (SOD). | alzdiscovery.org, frontiersin.org, termedia.pl, nih.gov, nih.gov |

| Alzheimer's Disease (APP/PS1 mice) | Decreases mitochondrial dysfunction and activates the TCA cycle. Reduces oxidative stress and neuronal apoptosis. | frontiersin.org, termedia.pl, frontiersin.org, frontiersin.org |

Microglial and Macrophage Polarization (M1 to M2 Shift)

Fasudil has been shown to modulate the inflammatory response in the central nervous system by influencing the polarization of microglia and macrophages. nih.govfrontiersin.org Microglia, the resident immune cells of the brain, can exist in different functional states, broadly categorized as the pro-inflammatory M1 phenotype and the anti-inflammatory M2 phenotype. frontiersin.org A shift from the M1 to the M2 state is considered beneficial in the context of neurological diseases. frontiersin.org

Preclinical studies have demonstrated that Fasudil can promote the transition of microglia from the M1 to the M2 phenotype. nih.govnih.gov In a murine microglial cell line (BV-2) and primary microglia stimulated with lipopolysaccharide (LPS), a potent inducer of the M1 phenotype, treatment with Fasudil skewed the polarization towards the M2 phenotype. nih.gov This shift was characterized by a decrease in M1 markers, such as iNOS, and an increase in M2 markers, like Arg-1. nih.govresearchgate.net This effect has also been observed in in vivo models of neurological disorders, including cerebral ischemia-reperfusion injury and in APP/PS1 transgenic mice, a model for Alzheimer's disease. nih.govresearchgate.net The promotion of the M2 phenotype by Fasudil is believed to contribute to its neuroprotective effects by creating an anti-inflammatory environment conducive to tissue repair and neuronal survival. nih.govnih.gov

| Model System | Key Findings | Reference |

| Murine microglial cell line (BV-2) and primary microglia | Fasudil skewed LPS-stimulated M1 microglia toward the M2 phenotype. | nih.gov |

| Rats with cerebral ischemia-reperfusion injury | Fasudil promoted the polarization of microglia into the M2 phenotype. | nih.gov |

| APP/PS1 Transgenic Mice | Fasudil facilitated the transformation of microglia from the M1 to the M2 phenotype. | researchgate.net |

Attenuation of Pro-inflammatory Cytokine and Chemokine Release

A key consequence of the Fasudil-induced M1 to M2 shift is the significant reduction in the release of pro-inflammatory cytokines and chemokines. nih.govfrontiersin.org The M1 phenotype is associated with the production of inflammatory mediators such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α). nih.govfrontiersin.org

Studies have consistently shown that Fasudil treatment leads to a decrease in the levels of these pro-inflammatory cytokines. nih.govsemanticscholar.org For instance, in LPS-stimulated microglia, Fasudil treatment resulted in lower levels of IL-1β, IL-6, and TNF-α. nih.gov Concurrently, an increase in the anti-inflammatory cytokine IL-10 was observed. nih.govfrontiersin.org This anti-inflammatory effect has been documented in various preclinical models, including those for Alzheimer's disease and cerebral ischemia. frontiersin.orgnih.gov The suppression of pro-inflammatory cytokine production is a critical aspect of Fasudil's neuroprotective action, as it helps to mitigate the detrimental effects of chronic neuroinflammation. frontiersin.orgsemanticscholar.org

| Pro-inflammatory Cytokine | Effect of Fasudil | Model System | Reference |

| Interleukin-1β (IL-1β) | Decreased | LPS-stimulated microglia, Smoke-exposed mice | nih.govsemanticscholar.org |

| Interleukin-6 (IL-6) | Decreased | LPS-stimulated microglia, Smoke-exposed mice | nih.govsemanticscholar.org |

| Tumor Necrosis Factor-α (TNF-α) | Decreased | LPS-stimulated microglia, Smoke-exposed mice | nih.govsemanticscholar.org |

| Anti-inflammatory Cytokine | Effect of Fasudil | Model System | Reference |

| Interleukin-10 (IL-10) | Increased | LPS-stimulated microglia | nih.govfrontiersin.org |

Reduction of Reactive Oxygen Species (ROS) Production and Oxidative Damage

Fasudil has been found to exert protective effects against oxidative stress, a key contributor to neuronal damage in various neurological disorders. frontiersin.orgscielo.brscielo.br Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the ability of the body to counteract their harmful effects. scielo.br

In preclinical models of cerebral ischemia-reperfusion injury, Fasudil treatment has been shown to reduce the levels of ROS. scielo.brscielo.br This effect is mediated, at least in part, through the modulation of the ROCK-PPARα-NOX axis. scielo.brscielo.br Specifically, Fasudil was found to decrease the expression of Nox2, a subunit of NADPH oxidase, which is a major source of ROS in the brain. scielo.brscielo.br Furthermore, in cultured PC12 cells exposed to hydrogen peroxide-induced oxidative stress, pretreatment with Fasudil mesylate decreased the accumulation of ROS. nih.gov Studies in APP/PS1 mice have also indicated that Fasudil can ameliorate oxidative stress by activating the Nrf2 signaling pathway, which leads to the production of several antioxidant enzymes, including SOD2. termedia.pl By reducing ROS production and enhancing antioxidant defenses, Fasudil helps to mitigate oxidative damage to neurons. scielo.brscielo.brtermedia.pl

| Model System | Key Findings on Oxidative Stress | Reference |

| Mice with cerebral ischemia-reperfusion | Decreased ROS content and NADPH oxidase activity. | scielo.brscielo.br |

| Cultured PC12 cells | Decreased accumulation of ROS. | nih.gov |

| APP/PS1 Mice | Activated Nrf2 signaling, leading to increased production of antioxidant enzymes like SOD2. | termedia.pl |

Preclinical Investigations of Fasudil Hydrochloride Hydrate in Cardiovascular and Fibrotic Disorders

Cardiovascular System Research in Preclinical Models

Fasudil (B1672074) hydrochloride hydrate (B1144303), a Rho-kinase (ROCK) inhibitor, has been the subject of extensive preclinical research to evaluate its therapeutic potential in various cardiovascular disorders. patsnap.com These investigations in animal models have provided significant insights into its mechanisms of action and efficacy in conditions such as myocardial injury and pulmonary hypertension.

In preclinical models of myocardial ischemia/reperfusion (I/R) injury, fasudil has demonstrated significant cardioprotective effects. A meta-analysis of 19 preclinical studies involving 400 animals concluded that fasudil exerts a protective function through multiple signaling pathways in animal models of myocardial I/R injury. nih.govresearchgate.netnih.gov

Multiple studies have consistently shown that treatment with fasudil leads to a significant reduction in the size of the myocardial infarct following an ischemia/reperfusion event. nih.govresearchgate.net In rat models of I/R injury, post-conditioning with fasudil hydrochloride resulted in a narrowing of the infarct size. nih.gov Research has quantified this effect, showing that fasudil can reduce the area of myocardial ischemia by 32.5% in rat models. cellmolbiol.org The mechanism for this reduction is linked to the inhibition of apoptosis, as fasudil has been shown to decrease the expression of pro-apoptotic proteins like Bax and caspase-3, while increasing the expression of the anti-apoptotic protein Bcl-2. nih.govlktlabs.com

| Preclinical Model | Key Finding | Reference Study Finding |

|---|---|---|

| Rat Myocardial Ischemia/Reperfusion | Significant reduction in infarct size | Fasudil post-conditioning narrowed the infarct size and decreased the apoptosis of ischemic cardiocytes. nih.gov |

| Rat Myocardial Ischemia/Reperfusion | Quantitative reduction in ischemic area | Fasudil intervention reduced the area of myocardial ischemia by 32.5%. cellmolbiol.org |

| Meta-analysis of Animal Models | Consistent reduction across studies | Compared to control groups, fasudil-treated animals showed a statistically significant reduction in myocardial infarct size. nih.govresearchgate.net |

Following myocardial I/R injury, the levels of cardiac enzymes in the blood rise, indicating cardiac muscle damage. Preclinical studies have demonstrated that fasudil administration significantly lowers the levels of these biomarkers. nih.govresearchgate.net In a mouse model of isoproterenol-induced myocardial infarction, fasudil treatment markedly reduced the elevated serum levels of creatine kinase (CK) and lactate dehydrogenase (LDH), which are key indicators of myocardial injury. europeanreview.org A systematic review of animal studies further confirmed that fasudil-treated animals exhibited lower levels of cardiac enzymes and cardiac troponin T compared to control groups. nih.govresearchgate.netnih.gov

Fasudil has been shown to improve both the contractile and relaxation functions of the heart in preclinical I/R models. Studies have reported enhanced left ventricular diastolic and systolic function following fasudil administration. cellmolbiol.org In mice with induced myocardial infarction, fasudil treatment significantly improved cardiac function, as evidenced by increases in left ventricular ejection fraction (EF) and fractional shortening (FS). europeanreview.org A comprehensive meta-analysis corroborated these findings, showing that fasudil treatment led to statistically significant improvements in both systolic and diastolic functions in animal models of myocardial I/R injury. nih.govresearchgate.netnih.gov

One of the primary mechanisms underlying the cardioprotective effects of fasudil is its ability to induce coronary vasodilation. nih.govresearchgate.net Fasudil is an inhibitor of Rho-kinase (ROCK), an enzyme that plays a key role in vascular smooth muscle contraction. patsnap.com By inhibiting ROCK, fasudil prevents the phosphorylation of myosin light chain, which in turn promotes the relaxation of vascular smooth muscle and leads to vasodilation. patsnap.com This action improves blood flow to the ischemic myocardium. nih.gov Studies using hydroxyfasudil, the active metabolite of fasudil, have shown that it attenuates vasopressin-induced myocardial ischemia by directly inhibiting coronary vasoconstriction, an effect that is independent of changes in systemic blood pressure. researchgate.net

Fasudil has been extensively investigated in various preclinical models of pulmonary hypertension (PH), including those induced by hypoxia and monocrotaline. nih.govopenrespiratorymedicinejournal.comresearchgate.net In these animal models, fasudil has been shown to reduce pulmonary artery pressure and improve survival. nih.gov The therapeutic effects are attributed to its ability to decrease vasoconstriction and inhibit vascular remodeling in the pulmonary arteries. nih.govopenrespiratorymedicinejournal.com In rat models, fasudil intervention not only improved pulmonary vascular remodeling but also alleviated injury to pulmonary arteriole endothelial cells. researchgate.net Furthermore, in a swine model of chronic and acute PH, fasudil administration resulted in a progressive and sustained decrease in right ventricular pressure. nih.govopenrespiratorymedicinejournal.com

| Animal Model | Key Hemodynamic and Pathological Findings | Reference Study Finding |

|---|---|---|

| Rat (Hypoxia-induced) | Improved pulmonary vascular remodeling and relieved endothelial cell injury. | Fasudil demonstrated preventive and reverse effects on hypoxic pulmonary hypertension and associated vascular remodeling. researchgate.net |

| Rat (Monocrotaline-induced) | Decreased vasoconstriction and vascular remodeling. | Fasudil caused a decrease in vascular remodeling in response to monocrotaline. nih.govopenrespiratorymedicinejournal.com |

| Swine (Microsphere-induced) | Progressive and sustained decrease in Right Ventricular (RV) pressure. | Fasudil alone resulted in a 12% decrease in RV pressure. nih.govopenrespiratorymedicinejournal.com |

| General Animal Models of PH | Reduced pulmonary artery pressure (PAP) and improved survival. | In animal models of PH, fasudil reduced PAP and improved survival. nih.gov |

Pulmonary Hypertension (PH) Models

Reversal of Pulmonary Vascular Remodeling

Preclinical evidence suggests that fasudil can prevent and reverse pulmonary vascular remodeling, a key pathological feature of pulmonary hypertension. nih.gov In rat models of pulmonary hypertension due to left heart disease, administration of fasudil markedly reduced median wall thickness and muscularization of pulmonary arterioles. researchgate.net Studies using rat models of hypoxic pulmonary hypertension have shown that fasudil intervention improves the structural changes associated with the condition. nih.gov Specifically, it has been observed to relieve the proliferation of smooth muscle cells and collagen fibers around pulmonary arterioles. nih.gov

Further investigations in a SU5416 plus hypoxia (SuHx)-induced rat model of pulmonary arterial hypertension (PAH) demonstrated that a novel synthetic drug derived from fasudil, fasudil dichloroacetate (FDCA), dose-dependently decreased pulmonary artery wall thickness. nih.gov This effect is attributed to the inhibition of pulmonary artery smooth muscle cell (PASMC) dysfunction, which is central to the remodeling process in PAH. nih.gov The mechanism involves suppressing the proliferation and migration of these cells, thereby mitigating the thickening of vascular walls. nih.gov Animal models have consistently shown that fasudil's role in vascular remodeling is significant. researchgate.net

Attenuation of Right Ventricular Hypertrophy (RVH)

Right ventricular hypertrophy (RVH) is a common consequence of pulmonary hypertension, resulting from the increased workload on the right side of the heart. Preclinical studies have demonstrated fasudil's ability to mitigate this condition. In rat models of hypoxic pulmonary hypertension, fasudil treatment has been shown to partly prevent and reverse the development of RVH. nih.govnih.gov

The Right Ventricular Hypertrophy Index (RVHI) is a key parameter used to assess this condition. In one study, the RVHI in a hypoxic model group was significantly higher (0.47 ± 0.03) compared to the control group (0.25 ± 0.02). nih.govnih.gove-century.us Treatment with fasudil significantly lowered the RVHI to 0.27 ± 0.02. nih.govnih.gove-century.us In a rat model of pulmonary hypertension associated with left-heart disease, fasudil treatment also reversed the increased ratio of right ventricular weight to body weight. spandidos-publications.com These findings indicate that fasudil can effectively improve RVH in preclinical settings. nih.gove-century.us

| Group | Right Ventricular Hypertrophy Index (RVHI) |

|---|---|

| Control | 0.25 ± 0.02 |

| Hypoxic Model | 0.47 ± 0.03 |

| Fasudil Treatment | 0.27 ± 0.02 |

Reduction of Pulmonary Arterial Pressure

A primary effect of fasudil observed in preclinical models is the reduction of elevated pulmonary arterial pressure. nih.gov In rats with hypoxic pulmonary hypertension, the mean pulmonary arterial pressure (mPAP) was significantly elevated in the model group (31.38 ± 1.98 mmHg) compared to the control group (15.25 ± 0.91 mmHg). nih.govnih.gove-century.us Fasudil treatment effectively reduced the mPAP to 16.63 ± 1.53 mmHg. nih.govnih.gove-century.us

Similarly, in a rat model of pulmonary hypertension secondary to left ventricular dysfunction, fasudil was reported to decrease the mean pulmonary arterial pressure. spandidos-publications.comnih.gov Studies using a microsphere model of pulmonary hypertension also noted a decrease in pulmonary artery pressure following fasudil administration. openrespiratorymedicinejournal.com These animal studies consistently show that fasudil can lower pulmonary artery pressure, a key therapeutic goal in pulmonary hypertension. nih.gov

| Group | Mean Pulmonary Arterial Pressure (mPAP) (mmHg) |

|---|---|

| Control | 15.25 ± 0.91 |

| Hypoxic Model | 31.38 ± 1.98 |

| Fasudil Treatment | 16.63 ± 1.53 |

Vascular Remodeling and Atherosclerosis Models

Beyond pulmonary hypertension, fasudil has been investigated for its effects on vascular remodeling in the context of atherosclerosis.

Attenuation of Intima-Media Thickening

In a mouse model using partial ligation of the left common carotid artery to induce flow-induced vascular remodeling, fasudil treatment was shown to prevent intima-media thickening (IMT). nih.govnih.gov Mice treated with fasudil developed a significantly smaller intima-media thickness compared to untreated mice subjected to the same procedure. nih.gov This suggests that the inhibition of the Rho-kinase pathway by fasudil can attenuate the structural changes in arteries that contribute to atherosclerotic plaque development. nih.gov The study concluded that fasudil prevents the process of flow-induced vascular remodeling by reducing IMT. nih.gov

Inhibition of Neointima Formation

The same partially ligated carotid artery mouse model also demonstrated that fasudil inhibits neointima formation. nih.govnih.gov Following the reduction in blood flow, the ligated artery in untreated mice exhibited significant neointima formation. nih.gov However, in mice treated with fasudil, this process was markedly attenuated. nih.gov This inhibition is linked to a reduction in the proliferation of vascular smooth muscle cells (VSMCs) and a decrease in the infiltration of inflammatory cells into the vessel wall, both of which are critical steps in neointima formation. nih.govnih.gov

Modulation of Endothelial Function

Endothelial dysfunction is an early event in the pathogenesis of many cardiovascular diseases. Preclinical studies indicate that fasudil can preserve and improve endothelial function. In a rat model of chronic intermittent hypoxia, which is known to cause endothelial dysfunction, fasudil administration significantly improved this condition. plos.orgnih.gov The improvements were associated with increased expression of endothelial nitric oxide synthase (eNOS) and subsequent production of nitric oxide (NO), a key molecule in vasodilation and endothelial health. plos.orgnih.gov

Furthermore, in a rat model of pulmonary hypertension with left heart disease, fasudil treatment promoted the production of nitric oxide and decreased the levels of the vasoconstrictor endothelin-1 (ET-1). spandidos-publications.com By restoring the balance between vasodilators and vasoconstrictors, fasudil helps to maintain healthy endothelial function. e-century.us Studies in a Fabry disease model also showed that fasudil could rescue endothelial dysfunction by regulating the endothelial-to-mesenchymal transition. nih.gov

Anti-Fibrotic Mechanisms in Various Organ Systems (Preclinical Focus)

Fasudil hydrochloride hydrate, a potent Rho-kinase (ROCK) inhibitor, has demonstrated significant anti-fibrotic effects across a range of organ systems in preclinical studies. Its mechanism of action primarily revolves around the modulation of key cellular and molecular pathways involved in the pathogenesis of fibrosis.

Pulmonary Fibrosis Models

Preclinical research has extensively investigated the therapeutic potential of fasudil in animal models of pulmonary fibrosis. In a widely used model where pulmonary fibrosis is induced by the administration of bleomycin (B88199) in mice, treatment with fasudil has been shown to significantly attenuate the fibrotic process. This is evidenced by a decrease in the Ashcroft score, a measure of lung fibrosis severity, and a reduction in the hydroxyproline content of the lung tissue, which is an indicator of collagen deposition. nih.govnih.gov

Another model utilizing hyperoxia to induce pulmonary fibrosis in neonatal rats has also demonstrated the protective effects of fasudil. In this model, fasudil treatment led to improved histopathological outcomes and a decrease in lung hydroxyproline content, further supporting its anti-fibrotic potential in the lungs. nih.gov

The beneficial effects of fasudil in these models are attributed to its ability to interfere with multiple pathways known to contribute to pulmonary fibrosis, including inflammation and epithelial-mesenchymal transition (EMT). nih.gov By inhibiting the Rho/ROCK pathway, fasudil can modulate the activity of various cells and signaling molecules that drive the fibrotic cascade in the lungs. nih.govnih.gov

Table 1: Effects of Fasudil in Preclinical Pulmonary Fibrosis Models

| Model | Key Findings | Outcome Measures |

|---|---|---|

| Bleomycin-induced pulmonary fibrosis in mice | Attenuated pulmonary fibrosis | Decreased Ashcroft score, reduced hydroxyproline content |

| Hyperoxia-induced pulmonary fibrosis in neonatal rats | Ameliorated lung fibrosis | Improved lung histology, decreased hydroxyproline content |

Liver Fibrosis Models

The anti-fibrotic properties of fasudil have also been evaluated in preclinical models of liver fibrosis. In a mouse model where liver fibrosis was induced by thioacetamide (TAA), fasudil treatment alleviated pathological changes in the liver and reversed fibrosis. nih.gov This was demonstrated by a decrease in the deposition of collagen fibers. nih.gov

Furthermore, in a rat model of liver fibrosis associated with type 2 diabetes, this compound was shown to ameliorate hepatic fibrosis. nih.govmednexus.org The treatment led to a significant reduction in collagen accumulation in the liver. nih.gov

The mechanisms underlying the anti-fibrotic effects of fasudil in the liver involve the suppression of hepatic stellate cell (HSC) activation, which are the primary cells responsible for extracellular matrix production in liver fibrosis. nih.govnih.govresearchgate.net Fasudil has been shown to inhibit the proliferation of HSCs and promote their apoptosis. nih.govnih.govresearchgate.net

Table 2: Effects of Fasudil in Preclinical Liver Fibrosis Models

| Model | Key Findings | Outcome Measures |

|---|---|---|

| Thioacetamide-induced liver fibrosis in mice | Reversed hepatic fibrosis | Decreased collagen deposition |

| Type 2 diabetes-associated liver fibrosis in rats | Ameliorated liver fibrosis | Reduced collagen accumulation |

Urethral Scar Fibrosis Models

Preclinical investigations into the effects of fasudil on urethral scar fibrosis have provided evidence for its therapeutic potential in this condition. In in vitro studies using human fibroblasts derived from urethral scar tissue, fasudil has been shown to inhibit key processes involved in scar formation. nih.gov

Specifically, fasudil significantly suppressed the proliferation and migration of urethral scar fibroblasts in a dose-dependent manner. nih.gov It also attenuated the synthesis of collagen I and collagen III, which are major components of scar tissue. nih.gov Moreover, fasudil was found to induce apoptosis in these fibroblasts, suggesting a mechanism for reducing the cellularity of scar tissue. nih.gov These effects are mediated through the suppression of the Rho/ROCK signaling pathway. nih.gov

Table 3: Effects of Fasudil on Human Urethral Scar Fibroblasts

| Parameter | Effect of Fasudil |

|---|---|

| Proliferation | Inhibited |

| Migration | Suppressed |

| Collagen Synthesis (Collagen I & III) | Attenuated |

| Apoptosis | Induced |

General Anti-Fibrotic Pathways and Cellular Targets

The anti-fibrotic effects of fasudil across different organ systems are underpinned by its ability to modulate common profibrotic pathways and cellular targets.

A key mechanism of fasudil's anti-fibrotic action is the reduction of profibrotic cytokines, most notably transforming growth factor-beta 1 (TGF-β1) and connective tissue growth factor (CTGF). In preclinical models of pulmonary fibrosis, fasudil treatment has been shown to decrease the production and expression of both TGF-β1 and CTGF. nih.govnih.govnih.gov Similarly, in liver fibrosis models, fasudil inhibited the levels of TGF-β1. nih.govnih.govbohrium.com The inhibition of these potent fibrogenic cytokines is a critical aspect of fasudil's therapeutic effect, as they are central drivers of the fibrotic process. nih.gov

Fasudil also exerts its anti-fibrotic effects by targeting myofibroblasts, the primary effector cells in fibrosis. It achieves this by inhibiting the differentiation of fibroblasts and other precursor cells into myofibroblasts, a process characterized by the expression of alpha-smooth muscle actin (α-SMA). nih.govnih.gov